molecular formula C10H8N2O2 B1293858 6-Methyl-5-nitroquinoline CAS No. 23141-61-9

6-Methyl-5-nitroquinoline

Cat. No. B1293858
CAS RN: 23141-61-9
M. Wt: 188.18 g/mol
InChI Key: CENBTULRDDPOGR-UHFFFAOYSA-N
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Description

6-Methyl-5-nitroquinoline is a starter for fused indoles . It has a molecular formula of C10H8N2O2 .


Molecular Structure Analysis

The molecular structure of 6-Methyl-5-nitroquinoline can be represented by the InChI string: InChI=1S/C10H8N2O2/c1-7-4-5-9-8 (3-2-6-11-9)10 (7)12 (13)14/h2-6H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

6-Methyl-5-nitroquinoline has a molecular weight of 188.18 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are 188.058577502 g/mol . Its topological polar surface area is 58.7 Ų . It has 14 heavy atoms and a complexity of 227 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Methyl-5-nitroquinoline: serves as a precursor in the synthesis of complex heterocyclic compounds. It undergoes nucleophilic substitution reactions to form a variety of derivatives . These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.

Medicinal Chemistry: Anticancer Agents

Quinoline derivatives exhibit a broad spectrum of biological responses, including anticancer properties . The nitro group in 6-Methyl-5-nitroquinoline can be modified to enhance its cytotoxicity against cancer cells, making it a valuable scaffold in anticancer drug design.

Antimicrobial Applications

The structural motif of quinoline is known for its antimicrobial activity. By functionalizing 6-Methyl-5-nitroquinoline , researchers can develop new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi .

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli. Quinoline derivatives, including those derived from 6-Methyl-5-nitroquinoline , have been studied for their anti-inflammatory effects, which could lead to new treatments for chronic inflammatory diseases .

Antituberculosis Activity

Tuberculosis remains a major global health challenge6-Methyl-5-nitroquinoline derivatives have shown promise as antituberculosis agents, potentially offering new avenues for therapy against Mycobacterium tuberculosis .

Antimalarial Research

Quinoline compounds have a long history in antimalarial drugs. Modifications to the 6-Methyl-5-nitroquinoline structure could lead to the development of novel antimalarial therapies, especially in areas where resistance to current treatments is prevalent .

Neuropharmacology: Anticonvulsant Effects

The quinoline ring system is a common feature in many neuroactive drugs. Research into 6-Methyl-5-nitroquinoline derivatives could yield new anticonvulsant medications for the treatment of epilepsy and other seizure disorders .

Material Science: Organic Semiconductors

In the field of material science, 6-Methyl-5-nitroquinoline can be used to create organic semiconductors. These materials have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Safety And Hazards

6-Methyl-5-nitroquinoline has several hazard statements: H301 - H315 - H318 - H335 . Precautionary statements include P280 - P301 + P310 + P330 - P302 + P352 - P305 + P351 + P338 + P310 . It is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

6-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-4-5-9-8(3-2-6-11-9)10(7)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENBTULRDDPOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177716
Record name 6-Methyl-5-nitroquinoline
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5-nitroquinoline

CAS RN

23141-61-9
Record name 6-Methyl-5-nitroquinoline
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Record name 6-Methyl-5-nitroquinoline
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Record name 23141-61-9
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Record name 6-Methyl-5-nitroquinoline
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Synthesis routes and methods

Procedure details

2.45 mol of 6-methylquinoline were added to 1 l of concentrated sulfuric acid, and 2.94 mol of 65% strength nitric acid were added dropwise at from 0 to 10° C. The mixture was stirred for one hour, poured onto ice, adjusted to pH 2.5 using aqueous sodium hydroxide solution, filtered off with suction, washed with water and dried over magnesium sulfate.
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological activity of arnoamine B and how does its structure, particularly the 6-Methyl-5-nitroquinoline moiety, contribute to this activity?

A1: Arnoamine B (4) exhibits in vitro cytotoxicity against human tumor cell lines and inhibits the catalytic activity of topoisomerase II []. While the exact mechanism of action is not fully elucidated in the provided research, the 6-Methyl-5-nitroquinoline core likely plays a crucial role. This structure is a common feature in many biologically active quinoline derivatives. The nitro group at the 5-position is particularly interesting as it can be reduced intracellularly, potentially leading to the formation of reactive species that interact with biological targets like DNA. Further research is needed to confirm the specific interactions between arnoamine B and topoisomerase II.

Q2: How does the synthesis of arnoamine B and its derivatives employ 6-Methyl-5-nitroquinoline as a starting material?

A2: The synthesis of arnoamine B (4) begins with 4-bromo-8-methoxy-6-methyl-5-nitroquinoline (6) as the key starting material []. This highlights the versatility of the 6-Methyl-5-nitroquinoline scaffold in synthetic chemistry. The presence of bromine at the 4-position allows for further functionalization via various coupling reactions, enabling the introduction of different substituents to modulate biological activity. This approach was utilized to synthesize not only arnoamine B but also related compounds (11-14) with varying substituents on the quinoline core []. Investigating the structure-activity relationship of these derivatives can provide insights into the essential structural features required for topoisomerase II inhibition and cytotoxic activity.

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